molecular formula C19H27N5O4S B11320647 6-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine

6-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B11320647
M. Wt: 421.5 g/mol
InChI Key: VPUCFKISNAKWFE-UHFFFAOYSA-N
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Description

6-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a dimethoxybenzenesulfonyl group and a trimethylpyrimidinyl group

Preparation Methods

The synthesis of 6-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the dimethoxybenzenesulfonyl group. The final step involves the coupling of this intermediate with the trimethylpyrimidinyl group under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

6-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 6-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H27N5O4S

Molecular Weight

421.5 g/mol

IUPAC Name

6-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine

InChI

InChI=1S/C19H27N5O4S/c1-14-20-18(22(2)3)13-19(21-14)23-8-10-24(11-9-23)29(25,26)17-12-15(27-4)6-7-16(17)28-5/h6-7,12-13H,8-11H2,1-5H3

InChI Key

VPUCFKISNAKWFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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